2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile is a heterocyclic compound characterized by the presence of both triazole and pyridine moieties. Its molecular formula is CHBrN, and it has a molar mass of 250.05 g/mol. This compound is classified under triazoles and pyridines, which are important classes in medicinal chemistry due to their diverse biological activities.
The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile can be achieved through various methods. A notable method involves the reaction of 3-bromo-1H-1,2,4-triazole with 4-cyanopyridine. This reaction typically requires appropriate solvents and conditions to facilitate the formation of the desired product.
Technical details indicate that the reaction may involve heating under reflux conditions or utilizing microwave-assisted synthesis to enhance yields. The purity and structure of the synthesized compound can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular structure of 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile consists of a pyridine ring substituted at the 4-position with a carbonitrile group and at the 2-position with a 3-bromo-1H-1,2,4-triazole moiety. The presence of these functional groups contributes to its chemical reactivity and biological properties.
Key structural data includes:
The compound can participate in various chemical reactions typical for both triazoles and pyridines. For instance:
These reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts.
The mechanism of action for 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile primarily involves its interaction with specific biochemical pathways. Research indicates that it affects pathways such as:
These pathways are crucial for various cellular processes including proliferation, survival, and apoptosis, suggesting potential applications in cancer therapy.
The physical properties of 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile include:
Chemical properties include its stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
This compound has significant scientific uses due to its pharmacological potential:
2-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile is a nitrogen-rich heterocyclic compound with the systematic name reflecting its hybrid architecture: a pyridine ring substituted at the 4-position with a nitrile group (–C≡N) and at the 2-position with a 3-bromo-1,2,4-triazole moiety. Its molecular formula is C₈H₄BrN₅, corresponding to a molecular weight of 250.05 g/mol [4]. The SMILES notation (N#CC1=CC=NC(N2N=C(Br)N=C2)=C1
) precisely encodes the connectivity: the triazole ring (N2N=C(Br)N=C2) links to the pyridine ring’s C2 atom (C1=CC=NC), while the nitrile group attaches to C4 [4] [8].
Key spectral identifiers include:
Table 1: Structural and Physicochemical Profile
Property | Value/Descriptor |
---|---|
Molecular Formula | C₈H₄BrN₅ |
Molecular Weight | 250.05 g/mol |
SMILES | N#CC1=CC=NC(N2N=C(Br)N=C2)=C1 |
Key Functional Groups | Bromotriazole, pyridine, nitrile |
Boiling Point (Predicted) | 154–160°C (decomposes) |
Solubility | Moderate in DMSO, acetonitrile |
This compound exemplifies a strategic fusion of pharmacophoric units critical in drug discovery:
In medicinal chemistry, such hybrids leverage the "privileged structure" concept. Triazole-pyridine cores demonstrate broad bioactivity, including antimicrobial and anticancer effects, by interfering with enzymatic processes via hydrogen bonding and π-stacking [2] [6]. Their physicochemical profiles often comply with Lipinski’s Rule of Five, favoring drug-likeness [2].
Table 2: Role of Heterocyclic Cores in Approved Drugs
Heterocycle | Example Drug | Therapeutic Area | Target |
---|---|---|---|
Pyridine | Osimertinib | Oncology (NSCLC) | EGFR Kinase |
1,2,4-Triazole | Voriconazole | Antifungal | Lanosterol demethylase |
Pyridine-Triazole Hybrid | Under investigation | Antimicrobial/Anticancer | Kinases, DNA synthesis |
The development of triazole-pyridine hybrids accelerated with the advent of "click chemistry," particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient triazole formation under mild conditions [3] [5]. Early hybrids focused on antimicrobial applications, as seen in studies where 1,2,3-triazole-linked indazole derivatives showed potent activity against S. pneumoniae (MIC: 4.0 µg/mL vs. ampicillin’s 9.1 µg/mL) [3]. The introduction of bromine at the triazole C3 position (as in the title compound) marked a strategic advancement, allowing late-stage diversification via palladium-catalyzed couplings. This synthetic flexibility facilitated structure-activity relationship (SAR) studies without redesigning the core scaffold [5].
Recent innovations include:
Table 3: Evolution of Key Synthetic Methodologies
Era | Synthetic Approach | Advantage | Application Example |
---|---|---|---|
Pre-2010 | Nucleophilic substitution | Simple but low regioselectivity | Basic triazole-pyridine conjugates |
2010–Present | CuAAC "click chemistry" | High yield, regioselectivity, modularity | Antimicrobial hybrids (e.g., 9a–m) [3] |
Present | Pd-catalyzed C–C coupling | Late-stage diversification of bromotriazoles | Targeted libraries for SAR expansion |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2